![molecular formula C19H17ClN6O2S B2600226 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1189418-72-1](/img/structure/B2600226.png)
3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic pathway for this compound involves several steps. Notably, the phenacyl chloride derivatives are prepared via Friedel-Crafts acylation of mono- or di-substituted benzene with chloroacetyl chloride using aluminum trichloride as a Lewis acid catalyst . Further details on the synthetic route and optimization conditions would require a deeper investigation.
Molecular Structure Analysis
The molecular structure of this compound can be elucidated through various spectroscopic techniques, including IR (Infrared) , 1H-NMR (Proton Nuclear Magnetic Resonance) , Mass Spectroscopy , and Elemental Analysis . These methods confirm the presence of specific functional groups and provide insights into the arrangement of atoms within the molecule .
Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with a thiadiazole core have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. These compounds displayed moderate activity against pathogenic bacterial and fungal strains, illustrating the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral and Antiproliferative Activities
Another area of research involves exploring the antiviral and antiproliferative properties of thiadiazole derivatives. A study synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds and assessed their biological activities. Notably, certain compounds exhibited significant DNA protective abilities against oxidative stress and demonstrated cytotoxicity against cancer cell lines, suggesting their potential in antiviral and cancer research (Gür et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been evaluated for their corrosion inhibition performance on metals. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the effectiveness of these compounds in protecting metal surfaces from corrosion. This research demonstrates the utility of these derivatives in industrial applications, particularly in prolonging the lifespan of metal components (Kaya et al., 2016).
Structural and Molecular Studies
Furthermore, the structural and molecular characteristics of thiadiazole derivatives have been thoroughly investigated through various spectroscopic and crystallographic techniques. Such studies provide insights into the molecular conformations, electronic properties, and potential reactivity of these compounds, which is crucial for designing molecules with desired biological or chemical properties (Kerru et al., 2019).
Mécanisme D'action
Target of Action
The compound “3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine” belongs to the class of triazoles and thiadiazoles. Triazoles and thiadiazoles are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of triazoles and thiadiazoles generally involves interaction with biological targets, leading to changes in cellular processes. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. As mentioned, triazoles and thiadiazoles can affect a wide range of biological processes .
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-11-17(23-25-26(11)14-6-4-12(20)5-7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWURUPRDBNBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)
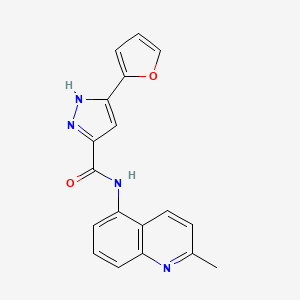
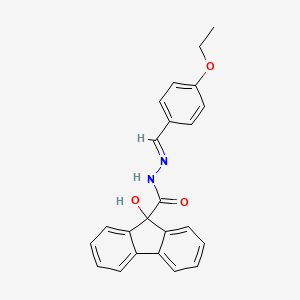
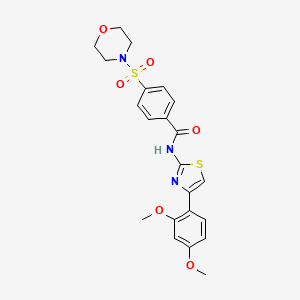
![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)
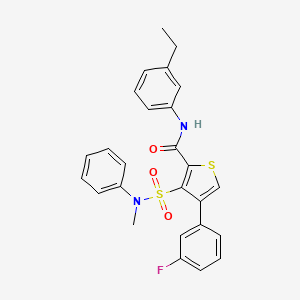
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)
![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)
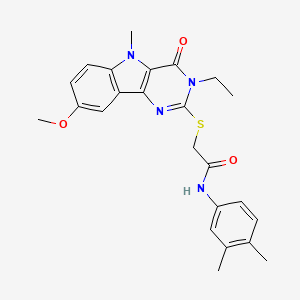
![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)